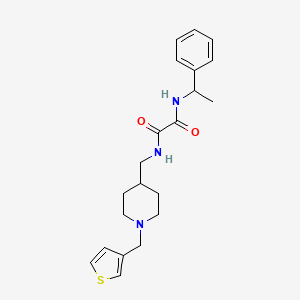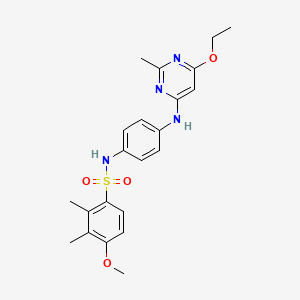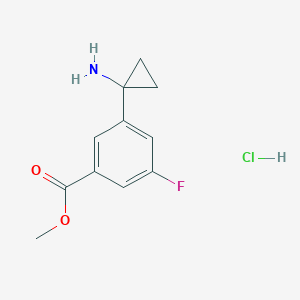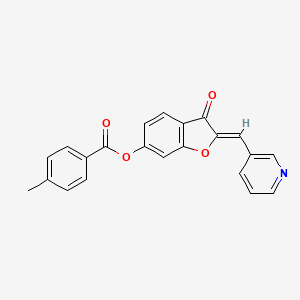![molecular formula C33H39N5O6 B3003405 9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 1350456-69-7](/img/structure/B3003405.png)
9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate is a useful research compound. Its molecular formula is C33H39N5O6 and its molecular weight is 601.704. The purity is usually 95%.
BenchChem offers high-quality 9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibody-Drug Conjugates (ADCs)
“Fmoc-D-Val-D-Cit-PAB” is a versatile peptide conjugate used in the development of Antibody-Drug Conjugates (ADCs) . ADCs combine the cell-specificity of monoclonal antibodies (mAbs) with the cytotoxicity of small molecules, connected via covalable linkers .
Controlled Drug Release
The “Val-Cit” sequence in “Fmoc-D-Val-D-Cit-PAB” provides a protease-cleavable linker , enabling controlled release of conjugated drugs at target sites .
Enhanced Stability
The “PAB” moiety in “Fmoc-D-Val-D-Cit-PAB” serves as a chelating agent for metal ions, enhancing the solubility and stability of the conjugate .
Cathepsin B Cleavable Linker
“Fmoc-D-Val-D-Cit-PAB” is a cathepsin B cleavable linker used in the synthesis of ADCs . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell .
Superior Plasma Stability
“Fmoc-D-Val-D-Cit-PAB” has superior plasma stability comparable to that of non-cleavable linkers .
Sulfatase-Cleavable Linker
“Fmoc-D-Val-D-Cit-PAB” is a sulfatase-cleavable linker , demonstrating promising applications in ADCs . These linkers are cleaved by lysosomal sulfatase enzymes, enabling traceless payload release while bypassing instability issues associated with dipeptide linkers .
Enhanced Cytotoxicity
Incorporating “Fmoc-D-Val-D-Cit-PAB” into ADCs led to enhanced cytotoxicity against HER2-positive cells compared to non-cleavable ADCs, while maintaining selectivity over HER2-negative cells .
Facile Synthesis and Purification
The “Fmoc” group in “Fmoc-D-Val-D-Cit-PAB” serves as a protecting group that allows for facile synthesis and purification .
Mécanisme D'action
Target of Action
Fmoc-D-Val-D-Cit-PAB is primarily used in the field of antibody-drug conjugates (ADCs) for target-specific payload release . The primary target of this compound is cathepsin B , an enzyme that is only present in the lysosome .
Mode of Action
The compound acts as a cleavable linker in ADCs . It is specifically cleaved by cathepsin B, which results in the release of the ADC payload . This cleavage is a critical step in the compound’s mode of action, as it ensures that the cytotoxic payload is only released within the target cell .
Biochemical Pathways
The key biochemical pathway involved in the action of Fmoc-D-Val-D-Cit-PAB is the endocytic pathway . Once the ADC is internalized into the target cell, the compound is cleaved by cathepsin B in the lysosome, leading to the release of the cytotoxic payload .
Pharmacokinetics
The pharmacokinetics of Fmoc-D-Val-D-Cit-PAB are characterized by its superior plasma stability , which is comparable to that of non-cleavable linkers . This stability is crucial for maintaining the compound’s efficacy and safety profile .
Result of Action
The cleavage of Fmoc-D-Val-D-Cit-PAB by cathepsin B results in the release of the cytotoxic payload within the target cell . This intracellular release of the payload is what allows ADCs to deliver potent cytotoxic agents directly to cancer cells, thereby maximizing therapeutic efficacy while minimizing systemic toxicity .
Action Environment
The action of Fmoc-D-Val-D-Cit-PAB is influenced by the intracellular environment of the target cell . Specifically, the presence of cathepsin B in the lysosome is a key factor that determines the compound’s efficacy . Furthermore, the compound’s stability in the circulation can be affected by various factors, including the presence of other plasma proteins .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALMAZHDNFCDRP-FQLXRVMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B3003322.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B3003325.png)
![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B3003326.png)
![1-[3-(Chloromethyl)benzoyl]piperidine](/img/structure/B3003329.png)





![N-(1-cyanocycloheptyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B3003340.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)